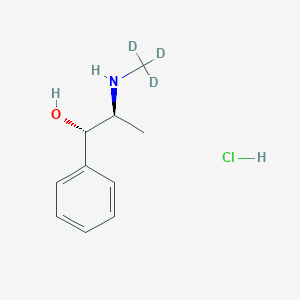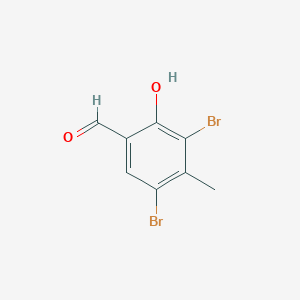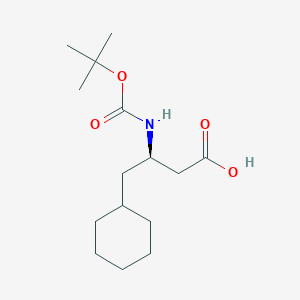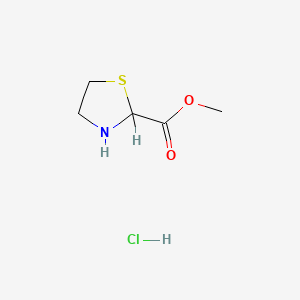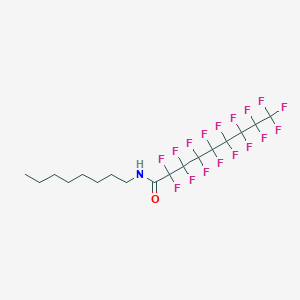
(E)-2,3-Dihydro-1H-inden-1-one oxime
Overview
Description
Synthesis Analysis
The synthesis of oximes can be accomplished in simple and scalable steps, such as the condensation of a hydroxylamine with a carbonyl . More complex oximes, such as cyclic isoxazolines, can be synthesized via a [3+2]-cycloaddition reaction of an oxime chloride and an alkene .Molecular Structure Analysis
Oximes possess unique characteristics imparted by their nucleophilic nitrogen and oxygen, and their ambiphilic carbon . The unique properties of oximes include dual nucleophilic sites at the oxygen and nitrogen along with an ambiphilic carbon, which makes them strong candidates for divergent reactivity .Chemical Reactions Analysis
Developments in oxime reactivity since 2016 have enabled transformations such as the addition of iminyl radicals to alkenes to generate functionalized imines, and [2+2]-cycloadditions to access azetidines .Physical And Chemical Properties Analysis
Oximes have about 3 characteristics bands with wave numbers measuring 3600 (O-H), 945 (N-O), and 1665 (C=N) in the infrared spectrum . The aliphatic group of oximes is resistant to the process of hydrolysis more than the analogous hydrazones .Scientific Research Applications
Asymmetric Hydrogenation
Asymmetric hydrogenation of 2,3-dihydro-1H-inden-1-one oxime and its derivatives leads to the production of optically active amine. This process is enhanced by using rhodium and iridium catalysts, with optimization of rhodium-based systems yielding high conversions and moderate enantiomeric excesses (Maj, Suisse, & Agbossou‐Niedercorn, 2016).
Structure and Isomerization Analysis
Investigation of the isomeric mixture of a related oxime, 2,2,5,5‐tetramethyl‐dihydro‐furan‐3‐one oxime, showed assignment of the E configuration to its predominant form. The study included photolytic or thermal E,Z-isomerization and NMR spectroscopy, contributing to a better understanding of the steric properties of such compounds (Nazarski, 2007).
Beckmann Reaction of Oximes
The Beckmann reaction of oximes of specific derivatives has been studied, showing that reaction with certain chemicals leads to different products, including the isomerization of oximes. This highlights the versatility and reactivity of oxime compounds in chemical transformations (Mataka, Suzuki, Sawada, & Tashiro, 1993).
Antioxidant Properties
Research on oximes, including compounds structurally similar to (E)-2,3-Dihydro-1H-inden-1-one oxime, indicates potential antioxidant properties. These studies explored their ability to reduce lipid peroxidation and interact with reactive species, suggesting their applicability in the field of oxidative stress and related diseases (Puntel et al., 2008).
Photoisomerization
Studies on the photoisomerization of α-oxo-oximes, including the (E)-isomers, revealed insights into their configurational and conformational structure. This research is crucial for understanding the light-induced changes in molecular structure and reactivity of oxime compounds (Baas & Cerfontain, 1979).
Synthesis of Cytotoxic and Antitumor Agents
Oximes derived from substituted 1-phenyl-1-nonen-3-ones were synthesized for potential use as cytotoxic and antitumor agents. This application demonstrates the relevance of oximes in pharmaceutical research and drug development (Dimmock, Smith, Noble, & Pannekoek, 1978).
Reactivation of Acetylcholinesterase
Oximes, including derivatives of 2-oxopropanal oxime, have been studied for their ability to reactivate acetylcholinesterase inhibited by organophosphates. This research highlights the medical and biochemical importance of oximes in counteracting toxic effects (Degorre, Kiffer, & Terrier, 1988).
Nucleophilicity and Reactivity Studies
Research has been conducted on the nucleophilicity of various oximes, which helps in understanding their chemical reactivity and potential applications in various chemical reactions (Bolotin et al., 2016).
Mechanism of Action
Target of Action
1-Indanone oxime, also known as (1E)-indan-1-one oxime, (E)-2,3-Dihydro-1H-inden-1-one oxime, or 2,3-dihydro-1H-inden-1-one oxime, is a substrate for the enzyme indanol dehydrogenase . This enzyme plays a crucial role in the metabolism of indanone compounds.
Mode of Action
The mode of action of 1-Indanone oxime involves the formation of an oxime In this process, the oxygen atom acts as a nucleophile in competition with nitrogen. The reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
1-Indanone oxime and its derivatives have been found to induce immunity responses through multilayered regulation on mitogen-activated protein kinase , plant hormone signal transduction , and phenylpropanoid biosynthesis pathways . These pathways play a significant role in the immune response and defense mechanisms of organisms.
Result of Action
1-Indanone oxime and its derivatives have shown promising results in bioassays, exhibiting good protective activities against various viruses such as the cucumber mosaic virus (CMV), tomato spotted wilt virus (TSWV), and pepper mild mottle virus (PMMoV) . This suggests that these compounds could potentially be used as antiviral agents.
Future Directions
properties
IUPAC Name |
(NZ)-N-(2,3-dihydroinden-1-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-10-9-6-5-7-3-1-2-4-8(7)9/h1-4,11H,5-6H2/b10-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEGUFMEFAGONB-KTKRTIGZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NO)C2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=N/O)/C2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68253-35-0, 3349-60-8 | |
| Record name | (E)-2,3-dihydro-1H-inden-1-one oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.150 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-Inden-1-one, 2,3-dihydro-, oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



